molecular formula C14H16ClN3O B12518562 4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide hydrochloride

4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide hydrochloride

Cat. No.: B12518562
M. Wt: 277.75 g/mol
InChI Key: YNTDFKQXCUTKTB-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core with an aminomethyl group and a pyridin-2-ylmethyl substituent, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide hydrochloride typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 4-aminomethylbenzoic acid with pyridin-2-ylmethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH, ensuring consistent product quality and yield. The final product is typically purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl or pyridin-2-ylmethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Shares the aminomethyl group but lacks the pyridin-2-ylmethyl substituent.

    N-(Pyridin-2-ylmethyl)benzamide: Contains the pyridin-2-ylmethyl group but lacks the aminomethyl group.

    4-(Aminomethyl)-N-(pyridin-3-ylmethyl)benzamide: Similar structure but with the pyridinyl group at a different position.

Uniqueness

4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide hydrochloride is unique due to the presence of both the aminomethyl and pyridin-2-ylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H16ClN3O

Molecular Weight

277.75 g/mol

IUPAC Name

4-(aminomethyl)-N-(pyridin-2-ylmethyl)benzamide;hydrochloride

InChI

InChI=1S/C14H15N3O.ClH/c15-9-11-4-6-12(7-5-11)14(18)17-10-13-3-1-2-8-16-13;/h1-8H,9-10,15H2,(H,17,18);1H

InChI Key

YNTDFKQXCUTKTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)CN.Cl

Origin of Product

United States

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